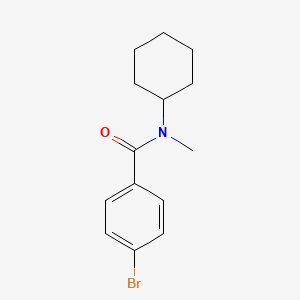
4-bromo-N-cyclohexyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-N-cyclohexyl-N-methylbenzamide” is a chemical compound with the molecular formula C14H18BrNO . It has an average mass of 296.203 Da and a monoisotopic mass of 295.057159 Da .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H18BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 392.4±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.2±3.0 kJ/mol . The flash point is 191.1±25.9 °C . The index of refraction is 1.578 . The molar refractivity is 73.2±0.4 cm³ .Scientific Research Applications
Chemical and Pharmacological Research
Recent studies have provided insights into the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, highlighting their emergence as substances of abuse. The research emphasizes the need for pre-emptive research on these compounds to facilitate early detection in toxicological samples, considering their chiral nature and the significant effect of stereochemistry on potency (Sharma et al., 2018).
Crystallography and Molecular Interactions
In crystallography, the study of synthon modularity in cocrystals of 4-bromobenzamide with n-alkanedioic acids reveals insights into type I and II halogen···halogen interactions. This research aids in understanding the structural basis of crystal formation and the role of halogen interactions, providing a foundation for designing new crystalline materials (Tothadi et al., 2013).
Environmental Toxicology
Research on the environmental impact of chemical compounds includes studies on the occurrence, fate, and behavior of parabens in aquatic environments, indicating the persistence and ubiquity of these compounds due to continuous introduction into the environment. This research emphasizes the need for comprehensive environmental monitoring and impact assessment of chemical pollutants (Haman et al., 2015).
Advanced Materials and Catalysis
The synthesis and application of adsorbents containing cyclodextrins showcase the potential of these materials in chromatographic separations and wastewater treatment. This research highlights the versatility of cyclodextrins in environmental protection and the separation sciences, offering a sustainable approach to pollution remediation (Crini & Morcellet, 2002).
Pharmaceuticals and Drug Development
In pharmaceutical research, the development of new drug formulations and the study of their pharmacokinetics, safety, and efficacy are crucial. Research on N,N-diethyl-3-methylbenzamide (deet) reviews its effectiveness as an insect repellent and safety aspects, especially concerning children and pregnant and lactating women. This work underlines the importance of evaluating the safety profiles of pharmaceuticals and their components in vulnerable populations (Qiu et al., 1998).
properties
IUPAC Name |
4-bromo-N-cyclohexyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWXFDHLLVGOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

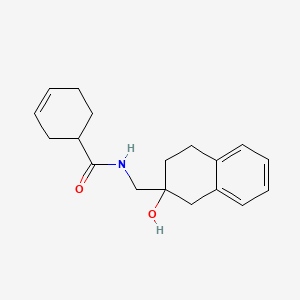
![1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2576269.png)
![3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2576270.png)
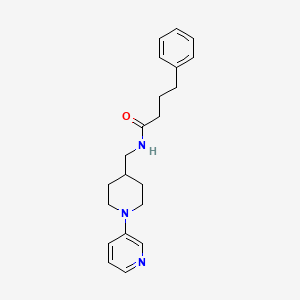
![Ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2576274.png)
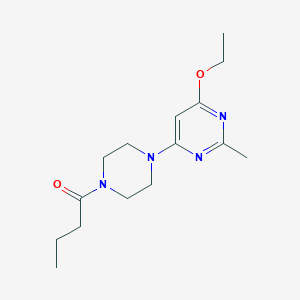
![3-isopropyl-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2576276.png)
![[(3R)-3-Amino-2-oxobutyl]phosphonic acid](/img/structure/B2576277.png)

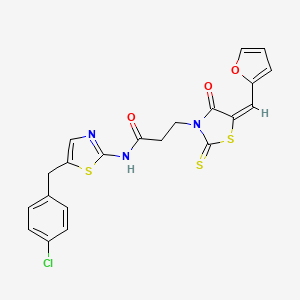
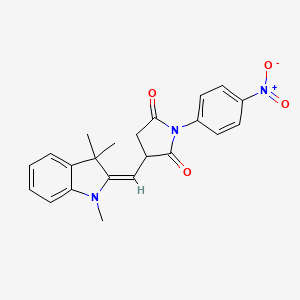
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2576283.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide](/img/structure/B2576284.png)
![2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2576286.png)